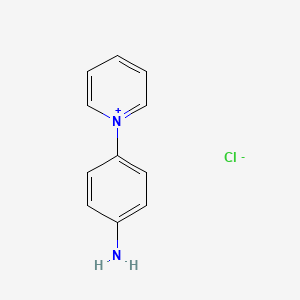

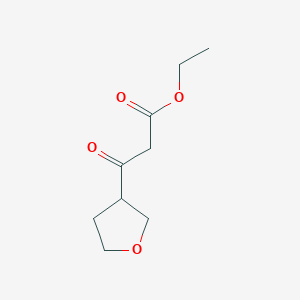

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

描述

The compound tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is a derivative of indole, which is a significant scaffold in medicinal chemistry due to its presence in a variety of natural products and pharmaceuticals. The tert-butyl group is a common protecting group for carboxylic acids, and the hydroxymethyl functionality suggests potential for further chemical modifications.

Synthesis Analysis

The synthesis of tert-butyl indole carboxylates can be achieved through various synthetic routes. For instance, the preparation of α-hydroxy-ω-carboxy-poly(methyl methacrylate) involves an initiator derived from a phenylethylene compound, which could be conceptually related to the synthesis of tert-butyl indole carboxylates by providing insights into the anionic polymerization techniques that might be applicable . Additionally, the synthesis of enantiomerically pure tert-butyl indole derivatives, such as the 6-cyanoindole derivatives, demonstrates the importance of stereochemistry in the synthesis of indole-based compounds . The scalable synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate also highlights the potential for large-scale production of complex molecules with multiple chiral centers, which could be relevant for the synthesis of tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate .

Molecular Structure Analysis

The molecular structure of tert-butyl indole carboxylates can be elucidated using various spectroscopic techniques. For example, the crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate provides insights into the molecular conformation and electronic properties of similar indole derivatives . The X-ray crystallography and DFT studies are essential tools for understanding the three-dimensional arrangement of atoms within a molecule and predicting its reactivity .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl indole carboxylates can be inferred from studies on similar compounds. For instance, the conformational analysis of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates provides information on the conformational preferences of the tert-butyl group adjacent to a heterocyclic ring, which could influence the reactivity of the indole derivative . The synthesis of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate also sheds light on the potential for substitution reactions at the indole ring, which could be relevant for further functionalization of the tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole carboxylates can be diverse, depending on the specific substituents and functional groups present. The tert-butyl group is known to impart steric bulk, which can affect the solubility and crystallinity of the compound. The hydroxymethyl group is a versatile functional group that can undergo various chemical transformations, such as oxidation or alkylation. The indole core itself is aromatic and can participate in electrophilic substitution reactions. The crystallographic analysis of similar compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, provides information on the solid-state properties and molecular packing, which are important for understanding the material properties of the compound .

安全和危害

The safety and potential hazards of the compound are usually determined through toxicology studies. This can include looking at the compound’s toxicity, potential for causing irritation or allergic reactions, and its environmental impact.

未来方向

This involves discussing potential future research directions or applications for the compound. This could include potential uses in medicine, industry, or other fields.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help with this kind of research.

属性

IUPAC Name |

tert-butyl 6-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFFNTQPJJEVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)